2-(Methylamino)butanenitrile
Description
2-(Methylamino)butanenitrile (CAS: 106588-24-3) is a nitrile derivative featuring a methylamino substituent at the second carbon of a butanenitrile backbone. This compound is highly reactive due to the electron-withdrawing nitrile group and the nucleophilic methylamino moiety, enabling participation in diverse chemical reactions such as nucleophilic substitutions and cyclizations .
Properties
IUPAC Name |
2-(methylamino)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGZNMYHMLXWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(Methylamino)butanenitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Mechanism of Action
The mechanism of action of 2-(Methylamino)butanenitrile involves its interaction with molecular targets through its cyano and methylamino groups. The cyano group can participate in nucleophilic substitution reactions, while the methylamino group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(methylamino)butanenitrile with structurally related nitriles:
Biological Activity
2-(Methylamino)butanenitrile, a nitrile compound with potential biological significance, has garnered attention in various fields including medicinal chemistry and pharmacology. Its structure, characterized by a methylamino group attached to a butanenitrile backbone, suggests possible interactions with biological systems that warrant detailed investigation.
- Chemical Formula : C5H10N2
- Molecular Weight : 98.15 g/mol
- CAS Number : 55793-67-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile functional group can participate in nucleophilic addition reactions, which may lead to the formation of biologically active derivatives.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. In vitro assays have shown inhibition of growth in Gram-positive bacteria.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
- Neuroactivity : There is emerging evidence that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Animal models have shown alterations in behavior consistent with dopaminergic modulation.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | >100 |
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 30 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 45 |
| A549 | >100 |
Research Findings
Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the amino group or the butane chain have been explored to improve potency and selectivity for specific targets.
- Synthesis of Derivatives : Research has shown that introducing additional functional groups can significantly alter the compound's biological profile. For instance, adding halogens or hydroxyl groups has been linked to increased cytotoxicity.
- In Vivo Studies : Animal studies are ongoing to evaluate the pharmacokinetics and safety profile of this compound, providing insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
